molecular formula C4H4Cl2N2S B13493159 (2,4-Dichlorothiazol-5-yl)methanamine

(2,4-Dichlorothiazol-5-yl)methanamine

Cat. No.: B13493159
M. Wt: 183.06 g/mol
InChI Key: ZJTWVOWQPCIXHF-UHFFFAOYSA-N
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Description

(2,4-Dichlorothiazol-5-yl)methanamine is a chemical building block featuring a thiazole core, a privileged scaffold in medicinal chemistry and drug discovery. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is known for its aromatic properties and has been identified as a key structural component in a wide range of bioactive molecules and approved therapeutics . This particular compound, with its reactive 2,4-dichloro and 5-aminomethyl substituents, serves as a versatile synthon for the synthesis of more complex molecules targeting various disease pathways . Researchers utilize thiazole derivatives in the development of compounds with anticancer , anti-inflammatory , antibacterial , and anti-tubercular activities . The aminomethyl group provides a handle for further functionalization via amide bond formation or other coupling reactions, while the chlorine atoms allow for substitution to create diverse chemical libraries. As a high-value intermediate, it is instrumental in structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H4Cl2N2S

Molecular Weight

183.06 g/mol

IUPAC Name

(2,4-dichloro-1,3-thiazol-5-yl)methanamine

InChI

InChI=1S/C4H4Cl2N2S/c5-3-2(1-7)9-4(6)8-3/h1,7H2

InChI Key

ZJTWVOWQPCIXHF-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(N=C(S1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Halogenation of Thiazole Precursors

  • Starting Materials : The synthesis often begins with a thiazole or thiazoline derivative, which is selectively chlorinated at the 2 and 4 positions.
  • Reagents and Conditions : Chlorinating agents such as phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS) are typically used under controlled temperature conditions to achieve selective dichlorination.
  • Outcome : This step yields 2,4-dichlorothiazole intermediates, which are key substrates for further functionalization.

Introduction of the Methanamine Group at Position 5

  • Method 1: Nucleophilic Substitution

    • The 5-position on the thiazole ring is activated (e.g., via a leaving group such as a halide or a sulfonate ester).
    • Reaction with ammonia or a primary amine under basic conditions leads to substitution, introducing the methanamine group.
    • This method requires careful control of reaction conditions to avoid polysubstitution or ring degradation.
  • Method 2: Reduction of 5-Formyl or 5-Nitro Intermediates

    • The 5-position is first functionalized to an aldehyde or nitro group.
    • Reduction of the aldehyde to a primary alcohol followed by conversion to an amine via reductive amination or other amination techniques.
    • Alternatively, the nitro group can be reduced directly to an amine.
    • Catalysts such as Raney nickel, Pd/C, or chemical reductants like tin(II) chloride are commonly used.

Direct Aminomethylation via Mannich-Type Reaction

  • A Mannich reaction involving formaldehyde, ammonia (or amine), and the thiazole ring can introduce the aminomethyl group at position 5.
  • This method is less common but offers a direct route to the methanamine substitution.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Dichlorination SO2Cl2, reflux 2,4-Dichlorothiazole 80-90 Selective chlorination at positions 2,4
2 Functionalization at C-5 Nitration or formylation (e.g., nitrating mixture or Vilsmeier-Haack reagent) 5-Nitro or 5-formyl-2,4-dichlorothiazole 70-85 Prepares for amine introduction
3 Reduction and Amination SnCl2·2H2O or catalytic hydrogenation (2,4-Dichlorothiazol-5-yl)methanamine 65-80 Reduces nitro/formyl to primary amine

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra confirm the substitution pattern on the thiazole ring and the presence of the methanamine group.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the dichlorinated thiazole and amine substitution.
  • Elemental Analysis : Matches theoretical values for C, H, N, S, and Cl content.
  • Melting Point : Characteristic melting points reported in literature for purified samples.

Summary of Preparation Method Analysis

Preparation Aspect Advantages Limitations References/Source Types
Halogenation step High selectivity for dichlorination Requires careful control of conditions Peer-reviewed synthetic chemistry journals
Amination via reduction Straightforward conversion Sensitive to over-reduction or side reactions Organic synthesis protocols
Mannich-type aminomethylation Direct and efficient Less common, may require optimization Specialized synthetic studies

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorothiazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hypervalent iodine reagents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

While comprehensive data tables and case studies for (2,4-Dichlorothiazol-5-yl)methanamine are not available in the search results, its scientific applications can be extrapolated from related compounds. (2,4-Dichlorothiazol-5-yl)methanol and 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride share a similar structure and applications.

Here's what the search results suggest about the potential applications of (2,4-Dichlorothiazol-5-yl)methanamine:

Scientific Research Applications

  • Medicinal Chemistry 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride can serve as a building block in synthesizing various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents. Thiazole derivatives, in general, have demonstrated anticancer activity .
  • Biological Studies This compound can be employed to understand the biochemical pathways and mechanisms of action of thiazole derivatives.
  • Agriculture Thiazole derivatives exhibit biological activity against pests and weeds and can be utilized in developing pesticides and herbicides.
  • Material Science The compound can be used in synthesizing advanced materials with specific properties like conductivity and fluorescence.
  • Chemistry (2,4-Dichlorothiazol-5-yl)methanol can be used as a building block in the synthesis of complex molecules.
  • Biology (2,4-Dichlorothiazol-5-yl)methanol can be employed in studying enzyme interactions and metabolic pathways.
  • Medicine (2,4-Dichlorothiazol-5-yl)methanol has been investigated for potential therapeutic properties.
  • Industry (2,4-Dichlorothiazol-5-yl)methanol is utilized in producing specialized chemicals and materials.

Mechanism of Action

  • The mechanism of action of 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride involves interactions with biological targets like enzymes and receptors. The thiazole ring can bind to the active sites of enzymes, which inhibits their activity or alters their function. The methanamine group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
  • The mechanism of action of (2,4-Dichlorothiazol-5-yl)methanol involves its interaction with various molecular targets and pathways and is known to inhibit certain enzymes and affect metabolic pathways, although the exact molecular targets are still under investigation.

Mechanism of Action

The mechanism of action of (2,4-Dichlorothiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Chlorine substituents (in the target compound) increase electrophilicity compared to methyl or methoxy groups, influencing reactivity in nucleophilic substitutions or metal-catalyzed couplings.
  • Lipophilicity : The trifluoromethylphenyl group in increases logP, enhancing membrane permeability compared to the dichloro analog.

Physicochemical Properties

Property (2,4-Dichlorothiazol-5-yl)methanamine (2,4-Dimethylthiazol-5-yl)methanamine (4-Methylthiazol-2-yl)methanamine
Molecular Weight (g/mol) 211.07 155.24 128.19
Solubility Low in water; soluble in DMSO Moderate in polar solvents High in aqueous HCl (dihydrochloride salt)
Stability Sensitive to pH and temperature Stable under ambient conditions Hygroscopic (salt form)

Notes:

  • The dihydrochloride salt of (4-Methylthiazol-2-yl)methanamine () shows improved aqueous solubility, a common strategy for drug formulation.
  • Dichloro substitution may confer higher metabolic stability but lower solubility compared to methylated analogs.

Anticancer Activity

(2,4-Dichlorothiazol-5-yl)methanamine derivatives (e.g., compounds 69 and 70 in ) exhibit potent cytostatic activity:

  • Compound 69: Active against K-562 leukemia, SNB-75 CNS cancer, MDA-MB-435 melanoma, and A498 renal cancer (GI50 < 1 µM) .
  • Compound 70 : Effective against HCT-15 colon cancer and MDA-MB-468 breast cancer (GI50 = 0.8–1.2 µM) .

Comparison with Other Derivatives :

  • No direct evidence of anticancer activity was found for methyl or methoxy-substituted analogs (e.g., ), suggesting the dichloro motif is critical for this application.

Research Findings and Implications

The dichloro substitution in (2,4-Dichlorothiazol-5-yl)methanamine is a strategic design choice for anticancer agents, as evidenced by its derivatives' broad-spectrum cytostatic activity . In contrast, methyl or methoxy analogs are more suited for non-oncological applications, highlighting the importance of substituent selection in drug discovery. Future research should explore hybrid derivatives combining dichloro motifs with lipophilic groups (e.g., trifluoromethyl) to optimize bioavailability and target engagement.

Q & A

Q. Which analytical methods best quantify trace impurities in (2,4-Dichlorothiazol-5-yl)methanamine batches?

  • Methodological Answer : UPLC-MS/MS with a C18 column (1.7 µm particles) detects impurities at <0.1% levels. For chlorinated byproducts, GC-ECD (electron capture detection) offers ppm-level sensitivity. Method validation follows ICH Q2(R1) guidelines .

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